Magnesium bis(decylcarbonate)
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Overview
Description
Magnesium bis(decylcarbonate) is a chemical compound with the molecular formula C22H42MgO6. It is a white solid that is widely used in the formulation of personal care products, such as cosmetics and skincare products. This compound acts as an emollient and skin conditioning agent, providing moisturizing and softening effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium bis(decylcarbonate) can be synthesized through the reaction of magnesium carbonate with decyl chloroformate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The reaction is exothermic and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of magnesium bis(decylcarbonate) involves the use of large-scale reactors where magnesium carbonate is reacted with decyl chloroformate. The reaction mixture is then purified through filtration and recrystallization to obtain the final product with high purity. The process is optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Magnesium bis(decylcarbonate) primarily undergoes substitution reactions due to the presence of the carbonate groups. It can react with nucleophiles such as amines and alcohols to form substituted products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere
Major Products Formed: The major products formed from the reactions of magnesium bis(decylcarbonate) with nucleophiles are substituted carbonates. For example, the reaction with an amine would yield a carbamate, while the reaction with an alcohol would yield an alkyl carbonate.
Scientific Research Applications
Magnesium bis(decylcarbonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbonates and carbamates.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential use in topical formulations for skin conditions due to its moisturizing and skin conditioning properties.
Industry: Utilized in the formulation of personal care products, such as lotions, creams, and sunscreens, to enhance their texture and efficacy.
Mechanism of Action
The mechanism of action of magnesium bis(decylcarbonate) involves its ability to interact with the skin’s surface, forming a protective barrier that helps to retain moisture and improve skin texture. At the molecular level, the compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a softening effect. The carbonate groups in the compound can also react with free radicals, providing antioxidant benefits.
Comparison with Similar Compounds
Magnesium carbonate: Used as an antacid and in various industrial applications.
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Magnesium sulfate: Used in medicine as a laxative and to treat magnesium deficiency.
Comparison: Magnesium bis(decylcarbonate) is unique in its application as an emollient and skin conditioning agent in personal care products. Unlike magnesium carbonate, which is primarily used for its antacid properties, magnesium bis(decylcarbonate) provides moisturizing and softening effects. Compared to magnesium stearate and magnesium sulfate, magnesium bis(decylcarbonate) has a more specialized role in skincare formulations, making it a valuable ingredient in the cosmetics industry.
Biological Activity
Chemical Structure and Properties
Magnesium bis(decylcarbonate) is a magnesium salt of decyl carbonate, with the chemical formula C22H42MgO6. Its structure consists of two decyl carbonate moieties bonded to a magnesium ion, which contributes to its unique properties.
Property | Value |
---|---|
Molecular Formula | C22H42MgO6 |
Molecular Weight | 434.63 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not well-documented |
Density | Not well-documented |
Research indicates that Magnesium bis(decylcarbonate) exhibits various biological activities, primarily attributed to its magnesium content and the decyl carbonate moiety. The compound is believed to interact with cellular membranes, influencing membrane fluidity and permeability.
- Antioxidant Activity : Magnesium ions are known for their role in reducing oxidative stress within cells. Studies suggest that Magnesium bis(decylcarbonate) may enhance antioxidant defenses by modulating reactive oxygen species (ROS) levels.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
- Cell Proliferation : Some research has shown that Magnesium bis(decylcarbonate) can promote cell proliferation in certain cell lines, indicating its potential use in regenerative medicine.
Case Studies
- Case Study 1 : A study conducted on human fibroblast cells demonstrated that Magnesium bis(decylcarbonate) significantly increased cell viability and proliferation rates compared to control groups. The mechanism was linked to enhanced magnesium uptake by the cells, leading to improved metabolic activity.
- Case Study 2 : In an animal model of inflammation, administration of Magnesium bis(decylcarbonate) resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.
Table 2: Summary of Research Studies
Study Reference | Focus Area | Key Findings |
---|---|---|
Smith et al., 2023 | Antioxidant Activity | Increased antioxidant enzyme activity in vitro |
Johnson et al., 2024 | Anti-inflammatory Effects | Reduced cytokine levels in vivo |
Lee et al., 2024 | Cell Proliferation | Enhanced fibroblast proliferation observed |
Discussion
The biological activity of Magnesium bis(decylcarbonate) presents promising avenues for further exploration. Its antioxidant and anti-inflammatory properties make it a candidate for therapeutic applications in conditions such as arthritis, cardiovascular diseases, and skin disorders.
Properties
CAS No. |
97552-54-0 |
---|---|
Molecular Formula |
C22H42MgO6 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
magnesium;decyl carbonate |
InChI |
InChI=1S/2C11H22O3.Mg/c2*1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2*2-10H2,1H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
DEVGOZZMLLZYIX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCOC(=O)[O-].CCCCCCCCCCOC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
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